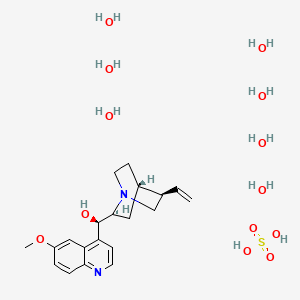

Quinine bisulfate heptahydrate

Description

Quinine bisulfate heptahydrate (CAS No. 6183-68-2) is a hydrated salt of quinine, a naturally occurring alkaloid derived from the bark of Cinchona species. Its chemical formula is C₂₀H₂₄N₂O₂·H₂SO₄·7H₂O, with a molecular weight of 646.68 g/mol . This compound is characterized by its bitter taste, efflorescent nature (losing water upon exposure to air), and sensitivity to light, which necessitates careful storage . It is utilized in medicinal formulations, particularly for treating malaria and nocturnal leg cramps, due to its antimalarial and muscle relaxant properties .

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14-,19-,20+;;;;;;;;/m0......../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZACAMEMISONC-RYXXBYBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6183-68-2 | |

| Record name | Quinine bisulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUININE BISULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNS01V2R3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinine bisulfate heptahydrate is typically synthesized by reacting quinine with sulfuric acid in the presence of water. The reaction involves the formation of quinine sulfate, which is then crystallized to obtain quinine bisulfate heptahydrate. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of quinine bisulfate heptahydrate involves large-scale extraction of quinine from the bark of the cinchona tree, followed by its conversion to quinine bisulfate through a series of chemical reactions. The process includes purification steps to remove impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinine bisulfate heptahydrate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimalarial Agent

Quinine bisulfate heptahydrate is primarily recognized for its role as an antimalarial drug . It is effective against Plasmodium falciparum, particularly in cases where resistance to chloroquine is observed. Quinine acts as a blood schizonticide, inhibiting the polymerization of heme, which leads to the accumulation of toxic heme within the parasite .

Mechanism of Action

- Inhibition of Heme Polymerase : Quinine interferes with the malaria parasite's ability to detoxify heme, leading to increased levels of toxic heme within the parasite .

- Gametocytocidal Activity : In addition to its schizonticidal effects, quinine has activity against gametocytes of P. vivax and P. malariae, making it valuable in preventing malaria transmission .

Formulation Innovations

Recent studies have focused on enhancing the delivery and efficacy of quinine bisulfate through innovative formulations:

- Nanosuspensions (NS) : Research indicates that formulating quinine hydrochloride (QHCl) as nanosuspensions significantly improves its absorption and permeation through biological membranes. This method has shown a five-fold increase in flux and a 56-fold increase in permeation coefficient compared to traditional formulations . These enhancements suggest that similar approaches could be applied to quinine bisulfate heptahydrate for better therapeutic outcomes.

Alternative Routes of Administration

Intranasal Delivery

The intranasal route for administering quinine has gained attention due to its potential to bypass gastrointestinal side effects and first-pass metabolism. Studies have demonstrated that intranasal administration can achieve comparable efficacy to oral routes while reducing systemic toxicity associated with high plasma concentrations .

Cosmetic and Food Industry Uses

Quinine and its salts, including quinine bisulfate heptahydrate, are utilized in the cosmetic industry for their skin-sensitizing properties and as flavoring agents in beverages. They impart a characteristic bitterness that is desirable in certain tonic drinks .

Case Study 1: Efficacy Against Drug-Resistant Malaria

A clinical study demonstrated that patients with chloroquine-resistant P. falciparum malaria treated with intravenous quinine experienced significant reductions in parasitemia levels within 48 hours, highlighting its continued relevance in severe malaria management .

Case Study 2: Formulation Development

In a comparative study of different formulations of quinine, nanosuspensions showed enhanced bioavailability and reduced side effects when administered via intranasal routes compared to conventional oral dosing methods .

Mechanism of Action

Quinine bisulfate heptahydrate exerts its antimalarial effects by interfering with the growth of the Plasmodium parasite. It inhibits the polymerization of heme into hemozoin, leading to the accumulation of toxic heme within the parasite, which ultimately kills it. The compound also affects muscle membrane and sodium channels, which explains its use in treating nocturnal leg cramps .

Comparison with Similar Compounds

Key Observations :

- Hydration States : Quinine bisulfate heptahydrate contains seven water molecules, significantly more than quinine sulfate dihydrate (two water molecules) or hydrochloride dihydrate (two water molecules) . This impacts stability, as the heptahydrate effloresces readily, requiring controlled storage conditions .

- Equivalent Doses : To deliver 100 mg of quinine base, larger masses of bisulfate heptahydrate (169 mg) are required compared to sulfate dihydrate (121 mg) or dihydrochloride (122 mg). This reflects differences in molecular weight and salt composition .

Solubility and Stability

- Quinine bisulfate heptahydrate : Exhibits moderate solubility in water but degrades under light and humidity due to its efflorescent nature .

- Quinine sulfate dihydrate : Used in capsules (e.g., USP-grade formulations) due to better stability in acidic media, as demonstrated by its fluorescence in dilute sulfuric acid .

- Quinine dihydrochloride : Highly water-soluble, making it suitable for injectable formulations .

Regulatory and Commercial Status

- Suppliers: Key manufacturers include Hefei Zhongkesai High-tech Materials Technology Co., Ltd. and Xiamen PinR Bio-tech Co., Ltd., which supply bisulfate heptahydrate for research and pharmaceutical applications .

- Regulatory Approvals : Quinine bisulfate heptahydrate is registered with the Therapeutic Goods Administration (TGA) as an active ingredient, alongside dihydrochloride and sulfate dihydrate .

Biological Activity

Quinine bisulfate heptahydrate, a salt form of quinine, is primarily recognized for its significant role as an antimalarial agent derived from the bark of the cinchona tree. This compound exhibits a range of biological activities that are critical in both therapeutic and toxicological contexts. The following sections detail its pharmacodynamics, pharmacokinetics, adverse effects, and case studies that illustrate its clinical implications.

Pharmacodynamics

Quinine functions predominantly as a blood schizonticide , targeting the Plasmodium species responsible for malaria. It demonstrates activity against Plasmodium falciparum, P. vivax, P. ovale, and P. malariae by inhibiting heme polymerase, leading to the accumulation of toxic heme within the parasite . Its mechanism of action also involves blocking sodium channels, which can affect cardiac conduction and muscle excitability .

Table 1: Antimalarial Activity of Quinine

| Plasmodium Species | Activity |

|---|---|

| P. falciparum | Blood schizonticide |

| P. vivax | Gametocytocidal activity |

| P. ovale | Gametocytocidal activity |

| P. malariae | Gametocytocidal activity |

Pharmacokinetics

Quinine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours . Its pharmacokinetics are significantly altered in malaria patients, affecting its volume of distribution and clearance rates. The drug is approximately 70% protein-bound in healthy individuals, increasing to over 90% in malarial patients .

Key Pharmacokinetic Parameters

- Absorption: >80%

- Volume of Distribution:

- Healthy subjects:

- Severe malaria:

- Half-life:

- Healthy subjects:

- Severe malaria:

- Metabolism: Primarily hepatic via CYP3A4 .

Adverse Effects

While quinine is effective against malaria, it is associated with several adverse effects, particularly at therapeutic doses. Commonly reported side effects include:

- Cinchonism: Symptoms include tinnitus, nausea, vomiting, and visual disturbances .

- Hypoglycemia: Due to stimulation of insulin release from pancreatic cells .

- Thrombocytopenia: Quinine can induce immune-mediated thrombocytopenia in some patients .

Table 2: Common Adverse Effects of Quinine

| Adverse Effect | Incidence |

|---|---|

| Cinchonism | Common |

| Hypoglycemia | Common |

| Thrombocytopenia | Rare (1.67 per 1000 person-years) |

| Visual disturbances | Rare |

Case Studies

Several case studies highlight the clinical implications and potential toxicity associated with quinine use:

- Overdose Case: A 14-year-old girl presented with deafness and mutism after ingesting quinine; her symptoms improved after supportive treatment .

- Thrombocytopenia Case: A study reported an incidence rate of immune thrombocytopenic purpura significantly higher in patients treated with quinine compared to those on diltiazem (IRR = 4.2) .

- Visual Disturbances: Two patients experienced acute bilateral blindness following quinine overdose; both exhibited classic symptoms of cinchonism along with QT interval prolongation .

Q & A

Q. What are the key physicochemical properties of quinine bisulfate heptahydrate that researchers must consider during experimental design?

Quinine bisulfate heptahydrate is hygroscopic and effloresces upon exposure to air, leading to water loss and potential instability. Researchers must prioritize controlled storage conditions (e.g., desiccators, inert atmospheres) and use anhydrous solvents for dissolution to avoid hydration discrepancies. Its molecular weight (646.68 g/mol) and equivalence to quinine base (169 mg bisulfate ≈ 100 mg base) are critical for dose standardization .

Q. How can researchers accurately prepare molar solutions of quinine bisulfate heptahydrate given its hygroscopic nature?

To ensure accuracy:

- Calculate molarity using the molecular weight (646.68 g/mol) and adjust for the heptahydrate form.

- Use freshly opened vials or pre-dry the compound at 40–50°C under vacuum to remove adsorbed moisture.

- Validate concentration via UV-Vis spectroscopy (λmax ~ 332 nm in acidic media) .

Q. What spectroscopic methods are recommended for confirming the identity and purity of quinine bisulfate heptahydrate in synthetic preparations?

- 1H/13C NMR : Compare peaks with reference spectra (e.g., δ 8.5–7.5 ppm for aromatic protons).

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase to detect impurities (<1% threshold).

- XRD : Confirm crystalline structure against the Cambridge Structural Database entry for heptahydrate .

Advanced Research Questions

Q. How should conflicting data on the stability of quinine bisulfate heptahydrate under varying humidity conditions be reconciled in longitudinal studies?

- Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH, monitoring mass loss via thermogravimetric analysis (TGA).

- Use multivariate regression to model degradation kinetics, accounting for hydration state transitions.

- Cross-validate findings with isotopic labeling (e.g., D2O exchange in NMR) to track water mobility .

Q. What methodological considerations are critical when designing a mixed-methods study to evaluate both the antimalarial efficacy and pharmacokinetic profile of quinine bisulfate heptahydrate?

- Quantitative : Dose-response assays (IC50 determination via SYBR Green I fluorescence) in Plasmodium falciparum cultures.

- Qualitative : Semi-structured interviews with clinicians to assess tolerability (e.g., cinchonism symptoms).

- Integration : Triangulate in vitro IC50 data with patient-reported outcomes using joint displays or embedded frameworks .

Q. In comparative studies of quinine salts, how can researchers adjust dosage calculations to account for differences in molecular weight and base equivalence?

- Normalize all doses to quinine base equivalents using conversion factors (e.g., bisulfate: 169 mg → 100 mg base).

- Validate bioequivalence via crossover pharmacokinetic studies (AUC0–24, Cmax) in animal models.

- Statistically adjust for salt-specific solubility differences using ANOVA with post-hoc Tukey tests .

Q. How can researchers address discrepancies in reported solubility data for quinine bisulfate heptahydrate across solvents?

- Replicate solubility tests (e.g., shake-flask method) under standardized conditions (temperature, agitation).

- Characterize polymorphic forms via DSC and Raman spectroscopy to rule out hydrate/anhydrate confusion.

- Publish raw data with detailed solvent purity and equipment calibration records to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.